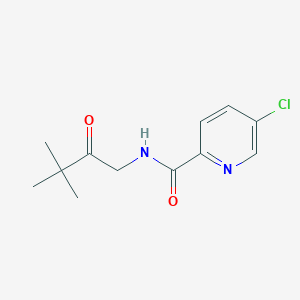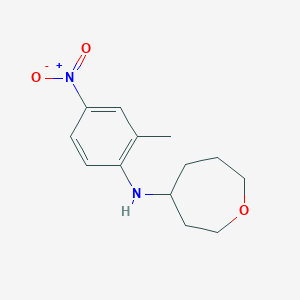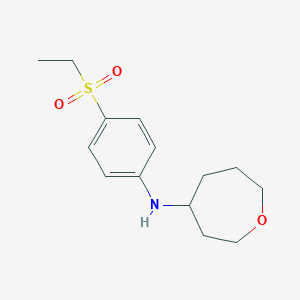![molecular formula C14H21NO2 B7595775 N-[(3-methoxyphenyl)methyl]oxepan-4-amine](/img/structure/B7595775.png)
N-[(3-methoxyphenyl)methyl]oxepan-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(3-methoxyphenyl)methyl]oxepan-4-amine, also known as GSK-3 inhibitor, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of N-[(3-methoxyphenyl)methyl]oxepan-4-amine involves the inhibition of N-[(3-methoxyphenyl)methyl]oxepan-4-amine activity by binding to its ATP-binding site. This results in the activation of various downstream signaling pathways such as the Wnt/β-catenin pathway, which plays a crucial role in regulating cell growth and differentiation.
Biochemical and Physiological Effects
N-[(3-methoxyphenyl)methyl]oxepan-4-amine has been found to have various biochemical and physiological effects on cells and tissues. It has been shown to induce apoptosis in cancer cells by activating the caspase-dependent pathway. It has also been found to promote neuroprotection by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-[(3-methoxyphenyl)methyl]oxepan-4-amine in lab experiments is its high specificity towards N-[(3-methoxyphenyl)methyl]oxepan-4-amine, which reduces the risk of off-target effects. However, one of the limitations is its poor solubility in water, which can affect its bioavailability and efficacy in vivo.
Direcciones Futuras
There are several future directions for the research on N-[(3-methoxyphenyl)methyl]oxepan-4-amine. One of the areas of interest is its potential use in the treatment of Alzheimer's disease, as it has been found to reduce the accumulation of amyloid-beta plaques in the brain. Another area of interest is its use as a chemotherapeutic agent in cancer treatment, as it has been found to induce apoptosis in various cancer cell lines. Additionally, further research is needed to optimize its pharmacokinetic and pharmacodynamic properties to improve its efficacy and bioavailability in vivo.
Conclusion
In conclusion, N-[(3-methoxyphenyl)methyl]oxepan-4-amine is a promising chemical compound with potential therapeutic applications in various diseases. Its inhibition of N-[(3-methoxyphenyl)methyl]oxepan-4-amine activity has been found to have various biochemical and physiological effects on cells and tissues. Further research is needed to explore its full potential and optimize its pharmacological properties.
Métodos De Síntesis
The synthesis of N-[(3-methoxyphenyl)methyl]oxepan-4-amine involves the reaction of 3-methoxybenzyl bromide with 4-hydroxyoxepane in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography to obtain the final compound.
Aplicaciones Científicas De Investigación
N-[(3-methoxyphenyl)methyl]oxepan-4-amine has been extensively studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and diabetes. It has been found to inhibit the activity of glycogen synthase kinase-3 (N-[(3-methoxyphenyl)methyl]oxepan-4-amine), which plays a crucial role in regulating various cellular processes such as cell proliferation, differentiation, and apoptosis.
Propiedades
IUPAC Name |
N-[(3-methoxyphenyl)methyl]oxepan-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-16-14-6-2-4-12(10-14)11-15-13-5-3-8-17-9-7-13/h2,4,6,10,13,15H,3,5,7-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XACAUYDSLFRYKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC2CCCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-methoxyphenyl)methyl]oxepan-4-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(3-Fluoropyridine-4-carbonyl)-methylamino]-2-methylpropanoic acid](/img/structure/B7595699.png)
![1-[4-(1,3-Thiazol-2-yl)-1,3-thiazol-2-yl]cyclopentan-1-amine](/img/structure/B7595701.png)


![4-[[Cyclopropylmethylsulfonyl(methyl)amino]methyl]benzoic acid](/img/structure/B7595730.png)



![2-methyl-N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]cyclopentan-1-amine](/img/structure/B7595760.png)
![N-[[3-(methoxymethyl)phenyl]methyl]oxepan-4-amine](/img/structure/B7595762.png)


![N-[(2-methylphenyl)methyl]oxepan-4-amine](/img/structure/B7595779.png)